molecular formula C6H10N4S B1469196 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine CAS No. 1339254-02-2

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine

Cat. No. B1469196
CAS RN: 1339254-02-2
M. Wt: 170.24 g/mol
InChI Key: FPELFUUUHHCWEH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Synthesis Analysis

A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction proceeds in three steps: salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-yl compounds is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provides low toxicity and great in vivo stability .


Chemical Reactions Analysis

The reaction between carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) can be assumed to proceed in three steps: salt formation, dehydration of the formed salt to intermediate i-1, and cyclodehydration of i-1 to thiadiazole .

Scientific Research Applications

Antitumor Activity

1,3,4-Thiadiazole derivatives have been shown to exhibit significant antitumor properties . Research indicates that these compounds can interfere with the proliferation of cancer cells, making them potential candidates for cancer therapy . The specific mechanisms through which they exert their antitumor effects are still under investigation, but they may involve the disruption of cell signaling pathways critical for tumor growth and survival.

Antibacterial and Antifungal Properties

These derivatives also display antibacterial and antifungal activities . They have been tested against various bacterial strains such as E. coli and B. mycoides, as well as the fungus C. albicans, showing promising results in inhibiting their growth . This suggests potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.

Antiparasitic Effects

The antiparasitic effects of 1,3,4-thiadiazole derivatives make them valuable in the study of treatments for parasitic infections. They have been found to be effective against certain parasites, which could lead to new therapies for diseases that are currently difficult to treat .

Enzyme Inhibition

These compounds have been reported to inhibit enzymes like carbonic anhydrase and alpha-glycosidase . Carbonic anhydrase inhibitors are used in the treatment of glaucoma, while alpha-glycosidase inhibitors are important for managing type 2 diabetes mellitus. The ability to inhibit these enzymes positions 1,3,4-thiadiazole derivatives as potential therapeutic agents for these conditions.

Antiviral Applications

Recent studies have highlighted the antiviral potential of 1,3,4-thiadiazole derivatives. They have been involved in the development of novel therapeutic agents targeting various viral infections, which is particularly relevant in the context of emerging and re-emerging viral diseases .

Anti-inflammatory and Antioxidant Uses

The anti-inflammatory properties of these derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their antioxidant capabilities suggest they could protect cells from oxidative stress, which is implicated in a number of degenerative diseases .

properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELFUUUHHCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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